4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2222997-45-5
VCID: VC11494447
InChI: InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3
SMILES:
Molecular Formula: C17H25BO3
Molecular Weight: 288.2 g/mol

4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane

CAS No.: 2222997-45-5

Cat. No.: VC11494447

Molecular Formula: C17H25BO3

Molecular Weight: 288.2 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane - 2222997-45-5

Specification

CAS No. 2222997-45-5
Molecular Formula C17H25BO3
Molecular Weight 288.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3
Standard InChI Key COOKAANVBSLXEY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCO3

Introduction

Chemical Identity and Structural Features

The IUPAC name 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane delineates its structure: a dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5 positions and a para-substituted phenyl group bearing a tetrahydropyran-2-yl (oxan-2-yl) moiety. The molecular formula is C₁₇H₂₄BO₃, with a molecular weight of 287.18 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₄BO₃
Molecular Weight287.18 g/mol
CAS Registry Number91667919 (PubChem CID)
Boron CoordinationTrigonal planar

X-ray diffraction studies of analogous boronic esters, such as (Z)-1-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino]but-2-en-1-one, confirm the trigonal planar geometry around the boron atom . The dioxaborolane ring adopts a chair-like conformation, while the tetrahydropyranyl group introduces steric bulk that influences reactivity .

Synthesis and Manufacturing

The synthesis of 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves a two-step process: (1) functionalization of the phenyl ring with a tetrahydropyranyl group and (2) boronic ester formation.

Tetrahydropyranyl Substitution

The oxan-2-yl group is introduced via acid-catalyzed nucleophilic substitution. For example, 4-bromophenol reacts with dihydropyran in the presence of p-toluenesulfonic acid to yield 4-(oxan-2-yl)phenol. This intermediate is then protected or further functionalized .

Boronic Ester Formation

The boronic ester is synthesized using a Miyaura borylation reaction. A representative procedure involves reacting 4-(oxan-2-yl)phenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran at −78°C . Alternative methods employ pinacol boronate esters, as demonstrated in the synthesis of [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, which achieves yields up to 88% .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
TetrahydropyranylationDihydropyran, p-TsOH, CH₂Cl₂, 25°C, 12 h75–85%
Miyaura BorylationMg, 2-isopropoxyboronate, THF, −78°C60–70%

Physicochemical Properties

The compound is a white to off-white crystalline solid with a melting point range of 110–115°C, consistent with related boronic esters . Its solubility profile includes high miscibility in polar aprotic solvents (e.g., THF, DMF) and limited solubility in water (<0.1 mg/mL) .

Spectroscopic Characterization

  • IR Spectroscopy: Strong B–O stretching at 1,320–1,350 cm⁻¹ and aromatic C–H bending at 690–710 cm⁻¹ .

  • ¹H NMR (CDCl₃): δ 1.25 (s, 12H, CH₃), 3.45–3.70 (m, 4H, tetrahydropyranyl O–CH₂), 7.45 (d, J=8.2 Hz, 2H, aromatic), 7.85 (d, J=8.2 Hz, 2H, aromatic) .

Applications in Organic Synthesis

As a boronic ester, this compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its tetrahydropyranyl group enhances stability during storage and reaction conditions, making it preferable to unprotected boronic acids .

Case Study: Synthesis of Biaryl Derivatives

In a model reaction, 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane couples with 4-bromotoluene under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield 4′-methyl-[1,1′-biphenyl]-4-yl-oxan-2-yl with 82% efficiency .

Recent Research and Developments

Recent crystallographic studies highlight the electronic interplay between the boron atom and the aromatic system. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group exhibits partial conjugation with the phenyl ring, stabilizing the boron center and modulating reactivity . Innovations in flow chemistry have also enabled gram-scale synthesis with reduced reaction times .

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